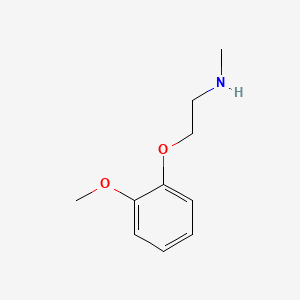

2-(2-methoxyphenoxy)-N-methylethanamine

Vue d'ensemble

Description

2-(2-Methoxyphenoxy)-N-methylethanamine is an organic compound that features a methoxyphenoxy group attached to an ethanamine backbone

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenoxy)-N-methylethanamine typically involves multiple steps:

Synthesis of 2-(2-methoxyphenoxy)ethanol: This is achieved by reacting guaiacol with ethylene oxide.

Formation of 2-(2-methoxyphenoxy)chloroethane: The 2-(2-methoxyphenoxy)ethanol is then chlorinated using thionyl chloride.

Reaction with N-methylamine: The 2-(2-methoxyphenoxy)chloroethane is reacted with N-methylamine to yield this compound.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for higher yields and cost-effectiveness. This involves the use of efficient catalysts and controlled reaction conditions to maximize the output and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

2-(2-Methoxyphenoxy)-N-methylethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride for introducing halogen atoms.

Major Products Formed

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of halogenated derivatives.

Applications De Recherche Scientifique

Chemical Properties and Mechanisms of Action

Chemical Structure : The compound features a methoxyphenyl group linked to an N-methylated ethylamine moiety, which enhances its lipophilicity and influences its interactions with biological targets.

Mechanism of Action :

- Target Enzymes : It interacts with several enzymes, notably cytochrome P450 enzymes, which are crucial for drug metabolism and biotransformation.

- Cellular Effects : It modulates cellular signaling pathways and gene expression, particularly in oxidative stress responses. For instance, it has been shown to alter gene expression related to oxidative stress in specific cell types.

Scientific Research Applications

The compound is studied for its diverse applications in several domains:

-

Chemistry :

- Synthesis Intermediate : It serves as an intermediate in the synthesis of various organic compounds, facilitating the development of more complex molecules.

- Reactions : Undergoes oxidation, reduction, and substitution reactions. For example:

- Oxidation : Can be oxidized using potassium permanganate to form carboxylic acids or aldehydes.

- Reduction : Reduced with lithium aluminum hydride to yield primary or secondary amines.

-

Biology :

- Biological Activity : Investigated for potential antimicrobial and anti-inflammatory properties. Preliminary studies suggest it may possess anti-inflammatory effects, making it a candidate for further pharmacological exploration.

- Enzyme Interactions : The compound's interactions with enzymes involved in aromatic compound metabolism highlight its significance in biological studies.

-

Medicine :

- Pharmaceutical Development : Explored for potential therapeutic uses in treating inflammatory diseases due to its biological activity.

- Toxicological Studies : Case studies involving structurally similar compounds (e.g., 25I-NBOMe) underscore the importance of understanding receptor interactions and potential adverse effects associated with compounds in this class .

-

Industry :

- Specialty Chemicals Production : Utilized in the production of various specialty chemicals and materials, contributing to advancements in industrial applications.

Future Directions in Research

Given the preliminary evidence supporting the biological activity of 2-(2-methoxyphenoxy)-N-methylethanamine, future research should focus on:

- In vitro and In vivo Studies : To elucidate the compound's mechanisms of action and therapeutic potential.

- Toxicological Assessments : To evaluate safety profiles and identify any adverse effects associated with its use.

- Clinical Trials : To establish efficacy in treating specific conditions, particularly those related to inflammation.

Mécanisme D'action

The mechanism of action of 2-(2-methoxyphenoxy)-N-methylethanamine involves its interaction with specific molecular targets. It can act as a ligand for certain receptors or enzymes, modulating their activity. The pathways involved may include signal transduction cascades that lead to various biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(2-Methoxyphenoxy)ethanol

- 2-(2-Methoxyphenoxy)chloroethane

- 2-(2-Methoxyphenoxy)-1-phenylethanol

Uniqueness

2-(2-Methoxyphenoxy)-N-methylethanamine is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for various applications in research and industry .

Activité Biologique

2-(2-methoxyphenoxy)-N-methylethanamine, with the chemical formula C₁₀H₁₅NO₂ and a molecular weight of 181.23 g/mol, is an organic compound that has garnered attention for its potential biological activities. This compound features a methoxyphenyl group linked to an N-methylated ethylamine moiety, which may influence its interactions with biological targets. Preliminary studies suggest that it may possess anti-inflammatory properties and could be a candidate for further pharmacological exploration .

Chemical Structure and Properties

The unique structure of this compound includes:

- Methoxy Group : Enhances lipophilicity, potentially improving membrane penetration.

- Ether Linkage : May affect binding affinity to biological targets.

- N-Methylated Ethylamine : Could influence pharmacokinetics and receptor interactions.

These structural characteristics are essential for understanding the compound's biological activity and therapeutic potential.

Interaction with Biological Targets

Studies focusing on the binding affinity of this compound to various receptors are crucial for assessing its safety and efficacy. Initial findings indicate that compounds with similar structures often interact with serotonin receptors, particularly 5-HT2A, which is implicated in various neurological effects .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 2-(3-Methoxyphenoxy)-N-methylethanamine | 120998-52-9 | Similar structure but different methoxy positioning. |

| N-Methyl-3-(4-hydroxyphenyl)propanamide | 123456-78-9 | Contains a hydroxyl group; potential for different biological activity. |

| 4-Methoxyaniline | 104-93-8 | Aniline derivative; simpler structure without ether linkage. |

This table highlights how variations in structure can influence biological activity, suggesting that the specific arrangement of functional groups in this compound may lead to unique pharmacological effects.

Case Studies and Research Findings

While direct case studies involving this compound are scarce, related compounds such as those in the NBOMe series (e.g., 25I-NBOMe) provide insights into potential clinical implications. Reports indicate that these compounds can lead to severe physiological responses including tachycardia and hypertension due to their interaction with serotonin receptors . Such findings underscore the importance of understanding receptor interactions when evaluating new compounds for therapeutic use.

Future Directions in Research

Given the preliminary evidence supporting the biological activity of this compound, future research should focus on:

- In vitro and In vivo Studies : To explore the compound's mechanisms of action and therapeutic potential.

- Toxicological Assessments : To evaluate safety profiles and identify any adverse effects associated with its use.

- Clinical Trials : To establish efficacy in treating specific conditions, particularly inflammatory diseases.

Propriétés

IUPAC Name |

2-(2-methoxyphenoxy)-N-methylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-11-7-8-13-10-6-4-3-5-9(10)12-2/h3-6,11H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOIPEKOXTFLQNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCOC1=CC=CC=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80424528 | |

| Record name | 2-(2-methoxyphenoxy)-N-methylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80424528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72955-82-9 | |

| Record name | 2-(2-methoxyphenoxy)-N-methylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80424528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2-(2-methoxyphenoxy)ethyl](methyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.